molecular formula C23H24N2O4 B133303 3-(3-(Ethoxycarbonyl)propionyl)-8-methoxy-4-((2-methylphenyl)amino)quinoline CAS No. 150907-43-0

3-(3-(Ethoxycarbonyl)propionyl)-8-methoxy-4-((2-methylphenyl)amino)quinoline

Cat. No. B133303
M. Wt: 392.4 g/mol
InChI Key: HPXFYCXZUAIFJM-UHFFFAOYSA-N
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Description

The compound is a quinoline derivative, which is a type of nitrogen-containing heterocycle. Quinolines are aromatic compounds that are often used in medicinal chemistry due to their bioactive properties .


Synthesis Analysis

Quinolines can be synthesized through several methods, including the Friedländer Synthesis . Additionally, boronic esters, such as pinacol boronic esters, are valuable building blocks in organic synthesis . They can undergo protodeboronation, a process that is not well developed but has been reported in the literature .


Chemical Reactions Analysis

Boronic esters, such as pinacol boronic esters, can undergo various reactions, including protodeboronation . The reactivity of this compound could also be influenced by the other functional groups present.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, boronic esters are known to be reactive with carbohydrates .

Scientific Research Applications

Inhibition of Bone Resorption

3-(3-(Ethoxycarbonyl)propionyl)-8-methoxy-4-((2-methylphenyl)amino)quinoline, also known as CP-113,411, is identified as a potent inhibitor of bone resorption by osteoclasts. This compound has demonstrated effectiveness in a bone slice assay, indicating potential applications in treating conditions related to bone loss or weakening (Sarges et al., 1993).

Synthesis and Chemical Properties

Research has explored various synthetic routes to derivatives of this compound, highlighting its chemical versatility and potential as a precursor for other medically relevant molecules. Novel syntheses methods have been developed, indicating its importance in organic chemistry and drug development (Atkins et al., 1997).

Antimicrobial Activity

Some derivatives of this quinoline compound have shown promising antimicrobial properties. Studies have synthesized and tested these derivatives against various bacterial strains, indicating potential for use in antimicrobial drugs (Vartale et al., 2013).

Anti-Breast Cancer Activities

Research has also identified substituted quinolines, derived from compounds like 3-(3-(Ethoxycarbonyl)propionyl)-8-methoxy-4-((2-methylphenyl)amino)quinoline, as potential anti-breast cancer agents. These compounds have been shown to affect the viability of breast cancer cells, suggesting their utility in oncological research (Shi et al., 2008).

Antitubercular Agents

The compound and its derivatives have been investigated for their potential as antitubercular agents. Their ability to inhibit Mycobacterium tuberculosis makes them candidates for tuberculosis treatment research (Karkara et al., 2020).

Herbicidal Potential

Apart from medical applications, 8-methoxyquinoline derivatives, closely related to the compound , have demonstrated herbicidal activity. This suggests potential use in agricultural sciences for controlling weed growth (E. et al., 2015).

Safety And Hazards

Boronic acids and their esters are generally safe to handle, but they can be reactive with carbohydrates, which are present at high concentrations in biological systems . Therefore, care must be taken when handling these compounds.

Future Directions

The future directions for this compound would likely involve further exploration of its potential applications, particularly in the field of medicinal chemistry. For example, it could be investigated for its potential use as a boron-carrier in neutron capture therapy .

properties

IUPAC Name

ethyl 4-[8-methoxy-4-(2-methylanilino)quinolin-3-yl]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c1-4-29-21(27)13-12-19(26)17-14-24-23-16(9-7-11-20(23)28-3)22(17)25-18-10-6-5-8-15(18)2/h5-11,14H,4,12-13H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXFYCXZUAIFJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CN=C2C(=C1NC3=CC=CC=C3C)C=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164650
Record name 3-(3-(Ethoxycarbonyl)propionyl)-8-methoxy-4-((2-methylphenyl)amino)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(Ethoxycarbonyl)propionyl)-8-methoxy-4-((2-methylphenyl)amino)quinoline

CAS RN

150907-43-0
Record name 3-(3-(Ethoxycarbonyl)propionyl)-8-methoxy-4-((2-methylphenyl)amino)quinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150907430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-(Ethoxycarbonyl)propionyl)-8-methoxy-4-((2-methylphenyl)amino)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a flame-dried, three-necked round-bottomed reaction flask equipped with reflux condenser, magnetic stirring bar and addition funnel, there were placed 1.72 g (0.00535 mole) of 4-chloro-3-(3-ethoxycarbonylpropionyl)-8-methoxyquinoline (the product of Preparation C) dissolved in 15 mL of dry tetrahydrofuran. Stirring was commenced and the resulting organic solution was then treated dropwise with a solution consisting of 573 mg (0.00535 mole) of o-toluidine (available from the Aldrich Chemical Company, Inc. of Milwaukee, Wis.) dissolved in 15 mL of dry tetrahydrofuran. The resulting reaction mixture was then stirred and heated to 60° C. and thereafter kept at that temperature for a period of approximately 16 hours (i.e., overnight). Upon completion of this step, the final reaction mixture was slowly allowed to cool to ambient temperatures (ca. 20° C.) and the yellow precipitate which resulted was subsequently collected by means of suction filtration and air-dried on the filter funnel to constant weight. Recrystallization of the latter crude salt material from methylene chloride/ethyl acetate/petroleum ether then gave 1.75 g (76%) of pure 3-(3-ethoxycarbonylpropionyl)-8-methoxy-4-(2-methylphenylamino)quinoline as the hydrochloride salt, m.p. 210°-211° C. The pure product was further characterized by means of mass spectrum (MS) analysis and nuclear magnetic resonance (NMR) data, in addition to elemental analysis.
Name
4-chloro-3-(3-ethoxycarbonylpropionyl)-8-methoxyquinoline
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
573 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Sarges, A Gallagher, TJ Chambers… - Journal of medicinal …, 1993 - ACS Publications
We have found that 3-(3-(ethoxycarbonyl) propionyl)-8-methoxy-4-((2-methylphenyl) amino) quin-oline (1, CP-113,411), a reversible inhibitor of gastric H+/K+-ATPase (IC50 10-20 mM), …
Number of citations: 45 pubs.acs.org

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